BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for AZ
11645373 Dye Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ 11645373 is a potent and highly selective, non-competitive antagonist of the human P2X7
receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel implicated in various
inflammatory processes, making it a significant target for drug discovery.[1][4] Activation of the
P2X7 receptor leads to the formation of a non-selective pore, allowing the influx of cations and
the uptake of large molecules, including fluorescent dyes like YO-PRO-1 and ethidium bromide.
[1][5][6] This dye uptake phenomenon serves as a robust and high-throughput method to
screen for and characterize P2X7 receptor modulators.[1][5]

These application notes provide a detailed protocol for utilizing a dye uptake assay to measure
the antagonist activity of AZ 11645373 on the human P2X7 receptor.

Signaling Pathway

The binding of an agonist, such as ATP or its more potent analog BzATP, to the P2X7 receptor
triggers the opening of a cation-selective channel.[1] Prolonged activation leads to the
formation of a larger, non-selective pore, a hallmark of P2X7 receptor function. This pore allows
for the passage of molecules up to 900 Da, including fluorescent dyes. AZ 11645373 acts as
an allosteric antagonist, binding to a site distinct from the ATP binding site to inhibit channel
opening and subsequent pore formation.[4][7][8]
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Caption: Signaling pathway of P2X7 receptor activation and inhibition by AZ 11645373.

Quantitative Data Summary

The inhibitory potency of AZ 11645373 has been determined across various cellular assays.

The following tables summarize key quantitative data.
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Table 1: Inhibitory Potency (IC50/K_B) of AZ 11645373 on Human P2X7 Receptor

. . IC50/K_B
Assay Type Agonist Cell Line (nM) Reference
n
YO-PRO-1
ATP / BzATP hP2X7-HEK 5-20 [1]
Uptake
LPS-activated
IL-1p Release ATP 90 [11[3119]
THP-1
Calcium Influx
BzATP hP2X7-HEK 15 [2]
(Fluo-4)
Membrane
ATP / BzATP hP2X7-HEK 5-20 [1]
Current
Table 2: Species Selectivity of AZ 11645373
Species Receptor Assay Potency Reference

) Highly Potent
Human pP2X7 Multiple [1112][3]
(nM range)

>500-fold less
Membrane

Rat pP2X7 effective (>10 [1][3]
Current
HM)

Experimental Protocols

This section provides a detailed methodology for a YO-PRO-1 dye uptake assay to assess the
antagonist activity of AZ 11645373.

Materials and Reagents

e Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human P2X7
receptor (hP2X7-HEK) or human monocytic THP-1 cells.[1]
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e Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) for HEK293 cells, RPMI-1640
for THP-1 cells, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and
streptomycin (100 pg/mL).

o Assay Buffer: Phosphate-buffered saline (PBS) or other suitable physiological salt solution.
o P2X7 Agonist: ATP or BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).
e Antagonist: AZ 11645373.

e Fluorescent Dye: YO-PRO-1 lodide.

Equipment: 96-well black, clear-bottom plates, fluorescence plate reader, CO2 incubator.

Experimental Workflow
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Caption: Experimental workflow for the AZ 11645373 dye uptake assay.

Detailed Protocol

1. Cell Seeding: a. Culture hP2X7-HEK or THP-1 cells to approximately 80-90% confluency. b.
Harvest the cells and seed them into 96-well black, clear-bottom plates at an appropriate
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density (e.g., 5 x 1074 cells/well). c. Incubate the plates overnight at 37°C in a 5% CO2
incubator to allow for cell attachment.[5]

2. Compound Incubation: a. Prepare serial dilutions of AZ 11645373 in the assay buffer. b.
Gently remove the culture medium from the wells and wash once with assay buffer. c. Add the
diluted AZ 11645373 to the respective wells and incubate for a predetermined time (e.g., 15-30
minutes) at room temperature.[10]

3. Dye and Agonist Addition: a. Prepare a working solution of YO-PRO-1 dye in the assay
buffer (e.g., 2 uM).[11] b. Add the YO-PRO-1 solution to all wells.[11] c. Prepare the P2X7
agonist (e.g., BZATP) at a concentration that elicits a submaximal response (e.g., EC50 to
ECB80). d. Add the agonist to all wells except for the negative control wells.

4. Incubation: a. Incubate the plate at room temperature for 10-15 minutes, protected from light.
[11][12]

5. Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence
plate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (e.g.,
Excitation: ~491 nm, Emission: ~509 nm).

6. Data Analysis: a. Subtract the background fluorescence (wells with no agonist) from all
readings. b. Normalize the data to the positive control (agonist only) and negative control
(buffer only). c. Plot the percentage of inhibition against the logarithm of the AZ 11645373
concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (Optional but Recommended)

To ensure that the observed inhibition of dye uptake is due to specific P2X7 receptor
antagonism and not to cytotoxicity of the compound, a cell viability assay such as the Neutral
Red Uptake assay can be performed in parallel.[11][13]

Neutral Red Uptake Protocol Outline

o Treat cells with the same concentrations of AZ 11645373 as in the dye uptake assay for the
same duration.

 Incubate the cells with a medium containing Neutral Red dye for approximately 2 hours.[13]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://bio-protocol.org/exchange/protocoldetail?id=2943&type=1
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_P2X7_IN_2_Target_Engagement_in_Cells.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708926/
https://www.researchgate.net/publication/312674496_A_fast_and_reproducible_cell-_and_96-well_plate-based_method_for_the_evaluation_of_P2X7_receptor_activation_using_YO-PRO-1_fluorescent_dye
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708926/
https://www.re-place.be/sites/default/files/NRU-revieuw.pdf
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.re-place.be/sites/default/files/NRU-revieuw.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Wash the cells and then extract the dye from the viable cells using a destain solution (e.g.,
50% ethanol, 49% water, 1% acetic acid).[13][14]

o Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.[14]

e Alack of a significant decrease in absorbance in the presence of AZ 11645373 indicates that
the compound is not cytotoxic at the tested concentrations.

Conclusion

The fluorescent dye uptake assay is a reliable and efficient method for characterizing the
pharmacology of P2X7 receptor antagonists like AZ 11645373. This protocol provides a
framework for researchers to investigate the inhibitory effects of test compounds on P2X7
receptor function in a high-throughput format. Careful optimization of cell density, agonist
concentration, and incubation times is recommended for achieving robust and reproducible
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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